molecular formula C8H10N2 B1172043 phytosin L CAS No. 11114-26-4

phytosin L

Cat. No.: B1172043
CAS No.: 11114-26-4
Attention: For research use only. Not for human or veterinary use.
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Description

Phytosin L is a plant-derived compound characterized by its iron (Fe²⁺/Fe³⁺) and neutral lipid composition. It is extracted from species such as wheat, radish seeds, and rice through a multi-step process involving dissolution in distilled water, addition of FeCl₃·6H₂O, liquid-liquid extraction to remove lipid fractions, and filtration . The final product contains trace concentrations of Fe²⁺ and Fe³⁺ ions (~2 × 10⁻¹² mol/L), which contribute to its biological activity. Studies highlight its role in mitigating oxidative stress and protecting against pathologies such as gastric/esophageal cancer in preclinical models. For instance, in rats exposed to carcinogens, phytosin-derived formulations reduced oxidative damage and tumor progression by stabilizing cellular redox balance .

Properties

CAS No.

11114-26-4

Molecular Formula

C8H10N2

Synonyms

phytosin L

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Phytosin L belongs to a broader class of iron-containing phytochemicals. Below is a detailed comparison with two structurally and functionally analogous compounds: MRN-100 (a phytosin derivative) and ferrous sulfate (a synthetic iron supplement).

Table 1: Structural and Functional Comparison

Parameter This compound MRN-100 Ferrous Sulfate
Primary Components Fe²⁺/Fe³⁺, neutral lipids Fe²⁺/Fe³⁺, residual lipids Fe²⁺ (iron(II) sulfate heptahydrate)
Source Plant extracts (wheat, radish, rice) Derived from phytosin Synthetic synthesis
Iron Concentration ~2 × 10⁻¹² mol/L ~2 × 10⁻¹² mol/L High (~20–30 mg elemental iron/dose)
Biological Activity Antioxidant, anti-carcinogenic Attenuates apoptosis, reduces oxidative stress Iron supplementation, potential pro-oxidant at high doses
Applications Preclinical cancer models, redox studies HIV/radiation protection studies Anemia treatment

Table 2: Efficacy in Oxidative Stress Models

Compound Model System Key Findings Reference
This compound Rat gastric cancer Reduced MNNG-induced lesions by 40%; lowered oxidative biomarkers (MDA, ROS)
MRN-100 Splenic lymphocytes Decreased H₂O₂-induced apoptosis by 50%; enhanced cell viability
Ferrous Sulfate In vitro assays Pro-oxidant effects at >10 µM; lipid peroxidation observed

Key Contrasts:

Mechanism : this compound and MRN-100 act via lipid-mediated iron stabilization, enhancing cellular repair mechanisms. Ferrous sulfate relies on direct iron absorption, which may overwhelm regulatory pathways .

Q & A

Q. How can I systematically identify and evaluate existing literature on Phytosin L’s biochemical properties?

  • Methodological Answer: Use academic databases (PubMed, Web of Science) with Boolean operators to combine terms like "this compound," "biosynthesis pathways," and "phytochemical analysis." Apply the PICO framework (Population, Intervention, Comparison, Outcome) to refine questions, e.g., "What in vitro models (P) demonstrate this compound’s antioxidant effects (I) compared to ascorbic acid (C) in reducing oxidative stress (O)?" Avoid Google Scholar as a primary tool due to reproducibility limitations . For systematic reviews, follow Cochrane Handbook protocols to minimize bias .

Q. What experimental design considerations are critical for initial this compound isolation and characterization?

  • Methodological Answer:
  • Variables: Control solvent polarity, temperature, and extraction duration to optimize yield.
  • Characterization: Use TLC for purity checks and HPLC-MS for structural identification. Include negative controls (e.g., solvent-only extracts) to rule out contaminants .
  • Reporting: Follow Beilstein Journal guidelines: detail protocols in the main text for novel methods and provide raw spectral data in supplementary files .

Q. How should I structure a lab report to document this compound’s preliminary bioactivity assays?

  • Methodological Answer:
  • Results Section: Present data as means ± SD with statistical tests (e.g., ANOVA for dose-response curves). Use tables to compare IC50 values against reference compounds.
  • Discussion: Link results to hypotheses, e.g., "this compound’s inhibition of ROS aligns with its polyphenolic structure (Fig. 3), but variability in replicate trials suggests light sensitivity during assays (Table 2)" .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer:
  • Sensitivity Analysis: Test this compound under varying conditions (pH, temperature) to identify confounding factors.
  • Meta-Analysis: Pool data from high-quality studies using random-effects models to quantify heterogeneity (I² statistic). For in vitro-in vivo discrepancies, assess bioavailability via ADMET profiling .
  • Table 1: Common Contradictions and Validation Approaches
Contradiction Possible Cause Validation Method
Variable antioxidant efficacyDifferential assay conditionsStandardize DPPH/ABTS protocols
Conflicting cytotoxicityCell line specificityCross-test in 3+ cell types

Q. What advanced techniques are suitable for elucidating this compound’s reaction mechanisms in plant systems?

  • Methodological Answer:
  • Isotopic Labeling: Use ¹³C-labeled precursors to track biosynthetic pathways via NMR.
  • Knockout Models: Employ CRISPR-Cas9 to silence putative synthase genes and observe this compound depletion .
  • Kinetic Studies: Fit time-course data to Michaelis-Menten models to determine enzyme affinity (Km) .

Q. How can I optimize this compound’s synthetic yield while ensuring reproducibility?

  • Methodological Answer:
  • DoE (Design of Experiments): Apply factorial design to test variables (catalyst concentration, reaction time). Use response surface methodology to identify optimal conditions.
  • Purity Checks: Validate batches via 1H-NMR integration and HPLC area-under-curve ≥95% .
  • Table 2: Critical Parameters in Synthesis Optimization
Parameter Optimal Range Impact on Yield
Temperature60–70°C↑ Yield, ↓ side products
pH6.5–7.2Stabilizes intermediates
SolventEthanol/water (70:30)Balances solubility and reactivity

Methodological Pitfalls to Avoid

  • Data Interpretation: Do not overgeneralize bioactivity results without dose-response validation .
  • Ethical Reporting: Disclose conflicts of interest (e.g., funding sources) and adhere to FINER criteria (Feasible, Novel, Ethical) for research questions .
  • Replication: Share raw data and code repositories to enable independent verification .

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